Avocatin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H66O6 |

|---|---|

Molecular Weight |

570.9 g/mol |

IUPAC Name |

heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol |

InChI |

InChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2 |

InChI Key |

MKQLKSXQNMNNHU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O |

Synonyms |

16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1) 16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1) avocatin B |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Landscape of Avocatin B: A Technical Guide for Researchers

Abstract

Avocatin B, a unique lipid mixture derived exclusively from the fruit of the avocado (Persea americana), has garnered significant attention within the scientific community for its targeted bioactivity against cancer cells, particularly acute myeloid leukemia (AML) stem cells. This technical guide provides an in-depth exploration of the molecular structure of this compound, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this novel natural product. This document details the constituent components of this compound, presents spectroscopic data in a structured format, outlines experimental protocols, and visualizes its mechanism of action.

Molecular Structure and Physicochemical Properties

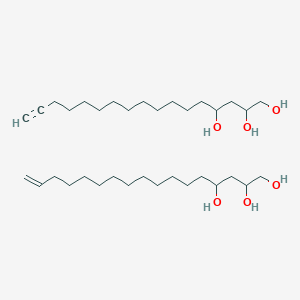

This compound is not a single molecular entity but rather a naturally occurring 1:1 mixture of two distinct C17 polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709) .[1][2] These compounds are distinguished by their terminal unsaturation, with avocadene possessing a double bond and avocadyne a triple bond.[3] A notable feature of these molecules is their odd-numbered 17-carbon backbone, a rarity among natural lipids, which are typically composed of an even number of carbon atoms.[2][4] Both molecules share a common stereochemical configuration with hydroxyl groups located at the 1, 2, and 4 positions.[3]

The molecular formula for the this compound mixture is C34H66O6, with a corresponding molecular weight of 570.9 g/mol .[5][6] The IUPAC name for the mixture is heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol.[5][6]

Structural Components

The two constituent molecules of this compound are:

-

Avocadene: (16-heptadecene-1,2,4-triol)

-

Avocadyne: (16-heptadecyne-1,2,4-triol)

Figure 1: Molecular Structures of this compound Components

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound mixture.

| Property | Value | Reference |

| Molecular Formula | C34H66O6 | [5][6] |

| Molecular Weight | 570.9 g/mol | [5][6] |

| IUPAC Name | heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol | [5][6] |

| Canonical SMILES | C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O | [5] |

| InChI Key | MKQLKSXQNMNNHU-UHFFFAOYSA-N | [5] |

Quantitative Distribution in Avocado

This compound is not uniformly distributed throughout the avocado fruit, with the highest concentrations found in the seed. The table below presents the mean amounts of avocadene and avocadyne in the pulp and seed of the Hass avocado cultivar.

| Fruit Compartment | Compound | Mean Amount (mg/g of avocado part) |

| Pulp | Avocadene | 0.22 ± 0.04 |

| Avocadyne | 0.18 ± 0.04 | |

| Seed | Avocadene | 0.43 ± 0.04 |

| Avocadyne | 0.41 ± 0.02 |

Data sourced from a study on Hass avocados and represents the mean amount ± standard deviation.

Experimental Protocols

Extraction and Purification of this compound

The isolation of this compound from avocado seeds is a multi-step process involving solvent extraction and purification.

Figure 2: Workflow for this compound Extraction and Purification

Methodology:

-

Sample Preparation: Avocado seeds are separated from the pulp, washed, and lyophilized (freeze-dried) to remove water content. The dried seeds are then ground into a fine powder to increase the surface area for extraction.[4]

-

Solvent Extraction: The powdered seed material is subjected to solvent extraction. Ethyl acetate is a commonly used solvent due to its selectivity for lipid-soluble compounds like this compound.[5] The extraction is typically carried out by blending the powder with the solvent (e.g., 0.25 g of powder in 15 mL of solvent) in a dark bottle to prevent photodegradation.[4] The mixture is agitated for a specified period (e.g., 2 hours) to ensure efficient extraction.[7]

-

Saponification (Optional but Recommended for Purity): To enhance the purity of the extract, saponification can be performed. This involves treating the crude extract with an alkali solution (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze triglycerides and other esters, leaving the polyhydroxylated fatty alcohols intact.[5]

-

Purification: The crude extract is then purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography are effective methods for isolating this compound from other extracted lipids.[5]

Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and accurate method for the quantification and characterization of avocadene and avocadyne.[3][5]

LC-MS Parameters for this compound Analysis:

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with methanol (B129727) and methyl tert-butyl ether |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Detection | Single Ion Monitoring (SIM) or Tandem MS (MS/MS) |

| Precursor Ions [M+H]+ | Avocadene: m/z 287.26; Avocadyne: m/z 285.24 |

These parameters are representative and may require optimization based on the specific instrumentation used.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

(Note: A comprehensive table of NMR chemical shifts is currently being compiled from various research publications and will be made available in a future revision of this document.)

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its selective cytotoxicity against AML cells by targeting mitochondrial fatty acid oxidation (FAO).[8] The primary molecular target has been identified as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , a key enzyme in the FAO pathway.[1]

Signaling Pathway:

Figure 3: this compound's Mechanism of Action in AML Cells

The inhibition of VLCAD by this compound disrupts the metabolic processes within the mitochondria of leukemia cells.[6] This leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components.[9] The elevated levels of ROS trigger the intrinsic apoptotic pathway, leading to programmed cell death in the AML cells, while sparing normal, healthy hematopoietic stem cells.[8]

Conclusion

This compound represents a promising class of natural compounds with a unique molecular structure and a targeted mechanism of action. This technical guide provides a foundational understanding of its chemistry, methods for its study, and its biological activity. Further research into the synthesis of its individual components, avocadene and avocadyne, and a more detailed investigation of its structure-activity relationships will be crucial for the development of this compound as a potential therapeutic agent. The methodologies and data presented herein are intended to support and facilitate these ongoing research efforts in the fields of oncology and drug discovery.

References

- 1. Analytical Method To Detect and Quantify this compound in Hass Avocado Seed and Pulp Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.uniud.it [air.uniud.it]

- 3. researchgate.net [researchgate.net]

- 4. Avocado Seeds: Extraction Optimization and Possible Use as Antioxidant in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ip-ta.com [ip-ta.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.). | Sigma-Aldrich [sigmaaldrich.com]

Avocatin B: A Comprehensive Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a novel bioactive lipid mixture derived exclusively from avocados, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology and metabolic diseases. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development.

Discovery of this compound

The discovery of this compound as a potent anti-cancer agent was pioneered by Dr. Paul Spagnuolo and his research team at the University of Guelph.[1][2][3][4] Through a systematic screening of a comprehensive library of nutraceutical compounds, this compound was identified for its selective cytotoxicity against acute myeloid leukemia (AML) cells.[1][2]

This compound is not a single molecule but a mixture of two distinct 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709).[5][6] The foundational discovery of these PFAs in avocado seeds dates back to 1969 by Kashman et al.[5] However, it was the recent research that unveiled their significant therapeutic potential.

Natural Sources and Distribution

This compound is a unique natural product found exclusively in the avocado fruit (Persea americana).[1][2][7] It is present in both the pulp and the seed of the fruit, with a notably higher concentration found in the seed.[1][5][6][8]

The concentration of this compound can be influenced by several factors, including the specific avocado cultivar, the stage of fruit ripening, and the anatomical part of the fruit being analyzed.[2] Among the commercially available varieties, the Hass and Fuerte cultivars have been identified as primary sources of this bioactive compound.[2]

Quantitative Analysis of this compound

The accurate quantification of avocadene and avocadyne is crucial for research and potential clinical applications. A sensitive and reliable liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for this purpose.[5][6][9]

Table 1: Quantitative Data for this compound Components

| Parameter | Value | Reference |

| Linear Response Range | 0.1–50 μM (0.03–17.2 ng/μL) | [5][6] |

| Lower Limit of Quantitation (LLOQ) | 0.1 μM | [5][6] |

| Mean Concentration of Avocadene (Hass Pulp) | 0.22 ± 0.04 mg/g | [8] |

| Mean Concentration of Avocadene (Hass Seed) | 0.43 ± 0.04 mg/g | [8] |

| Mean Concentration of Avocadyne (Hass Pulp) | 0.18 ± 0.04 mg/g | [8] |

| Mean Concentration of Avocadyne (Hass Seed) | 0.41 ± 0.02 mg/g | [8] |

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from avocado material involves solvent-based extraction.

Protocol:

-

Preparation of Material: Avocado seeds or pulp are first dried to remove moisture. The dried material is then finely ground to increase the surface area for efficient extraction.[1][2]

-

Solvent Extraction: The ground material is subjected to extraction using an organic solvent. Ethyl acetate (B1210297) and hexane (B92381) are commonly used for their efficacy in dissolving lipid compounds like this compound.[1][2]

-

Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude lipid extract containing this compound.

Purification of this compound

To obtain a purified form of this compound, the crude extract undergoes further processing.

Protocol:

-

Saponification: This is a critical step to enhance the purity of the this compound extract.[1][2] The crude lipid extract is treated with an alkali solution to hydrolyze ester linkages, thereby removing unwanted fatty acids and other lipids.

-

Chromatographic Purification: Advanced chromatographic techniques are employed for the final purification. High-Performance Liquid Chromatography (HPLC) and centrifugal partition chromatography are effective methods for isolating avocadene and avocadyne from the saponified extract.[1]

Quantification by LC-MS

The following provides a general outline of the LC-MS methodology for quantifying this compound.

Protocol:

-

Sample Preparation: Purified extracts or standards are dissolved in an appropriate solvent.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate avocadene and avocadyne.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of the target analytes. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[5][6][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of Fatty Acid Oxidation (FAO)

A primary mechanism of action for this compound is the inhibition of fatty acid oxidation (FAO).[1][8][10][11] It specifically targets and inhibits the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), which is crucial for the metabolism of long-chain fatty acids.[1][4]

Caption: Inhibition of Fatty Acid Oxidation by this compound.

Induction of Apoptosis via ROS Production

The inhibition of FAO by this compound leads to a cascade of events culminating in programmed cell death (apoptosis), particularly in cancer cells. This process involves a decrease in the cellular levels of NADPH and a subsequent increase in reactive oxygen species (ROS).[1]

Caption: this compound-induced Apoptosis Pathway.

Modulation of Metabolic Signaling

This compound has also been shown to influence other key metabolic signaling pathways, including the activation of activating transcription factor 4 (ATF4) and 5'adenosine monophosphate-activated protein kinase (AMPK).[10][12] In skeletal muscle, its ability to inhibit FAO contributes to improved insulin (B600854) sensitivity.[1][7][13]

Caption: General Workflow for this compound Isolation and Analysis.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1566368) [evitachem.com]

- 3. metavo.com [metavo.com]

- 4. Avocado Discovery May Point to Leukemia Treatment: U of G Researcher - U of G News [news.uoguelph.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Avocado Compound May Help Fight Obesity and Diabetes | Sci.News [sci.news]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Method To Detect and Quantify this compound in Hass Avocado Seed and Pulp Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jebms.org [jebms.org]

- 11. naturalhealthresearch.org [naturalhealthresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. scitechdaily.com [scitechdaily.com]

Avocatin B in Acute Myeloid Leukemia (AML): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a particular need for therapies that can selectively eradicate leukemia stem cells (LSCs), the drivers of relapse and chemoresistance. Avocatin B, a lipid molecule derived from avocados, has emerged as a promising therapeutic agent with a novel mechanism of action that selectively targets AML cells, including LSCs, while sparing healthy hematopoietic stem cells.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's core mechanism, detailing the signaling pathways involved, summarizing key quantitative data, and providing the experimental protocols used to elucidate its activity.

Core Mechanism: Targeting Mitochondrial Metabolism

The anti-leukemic activity of this compound is centered on its ability to disrupt mitochondrial function in AML cells.[3][5] Leukemia cells, and particularly LSCs, exhibit distinct metabolic features, including a greater reliance on mitochondrial fatty acid oxidation (FAO) for survival compared to their healthy counterparts.[6][7] this compound exploits this metabolic vulnerability.

The mechanism unfolds in a series of sequential steps:

-

Mitochondrial Accumulation: As a lipid, this compound is transported into the mitochondria. This transport is dependent on Carnitine Palmitoyltransferase 1 (CPT1), an enzyme that facilitates the entry of long-chain fatty acids into the mitochondrial matrix.[1][5][6] Experiments have shown that AML cells with reduced CPT1 expression are insensitive to this compound, confirming the necessity of its mitochondrial localization for cytotoxic activity.[1]

-

Inhibition of Fatty Acid Oxidation (FAO): Once inside the mitochondria, this compound acts as a potent inhibitor of FAO.[1][5] More recent studies have identified the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) as a specific target of this compound. By inhibiting this crucial metabolic pathway, this compound effectively cuts off a key energy source for the AML cells.[8] This inhibition is highly efficient, with a 10µM concentration of this compound reducing the oxygen consumption rate (a measure of FAO) by over 40%.[1][8]

-

Depletion of NADPH and Increased Oxidative Stress: The inhibition of FAO leads to a significant (approximately 50%) reduction in the levels of Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[1][5][8] NADPH is a critical cofactor for cellular antioxidant systems, primarily for the regeneration of reduced glutathione (B108866) (GSH). Its depletion cripples the cell's ability to neutralize reactive oxygen species (ROS).

-

ROS-Dependent Apoptosis: The combination of ongoing mitochondrial respiration and a compromised antioxidant defense system leads to a massive accumulation of ROS.[1][5] This state of overwhelming oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The high levels of ROS lead to the release of mitochondrial proteins, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, initiating a caspase cascade that culminates in programmed cell death.[1][5][8]

A secondary pathway involving the activating transcription factor 4 (ATF4) has also been identified. FAO inhibition by this compound can upregulate this stress-induced transcription factor, contributing to its anti-leukemic effects, particularly in the context of the bone marrow microenvironment.

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound in AML cells.

Caption: this compound enters mitochondria via CPT1, inhibits FAO, depletes NADPH, increases ROS, and triggers apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various AML cell lines and primary patient samples. The data highlights its potency and selectivity.

| Parameter | Cell Line / Condition | Value | Reference |

| EC50 | TEX (LSC-like) | 1.271 µM | [5] |

| KG1A | 25.43 µM | [5] | |

| OCI-AML2 | 25.20 µM | [5] | |

| JURKAT | 9.974 µM | [5] | |

| Primary AML Cells (average) | 1.5 - 5.0 µM | [1][8] | |

| Normal Peripheral Blood Stem Cells | No effect up to 20 µM | [1][8] | |

| FAO Inhibition | TEX Cells (at 10 µM) | >40% reduction in Oxygen Consumption Rate (OCR) | [1][8] |

| NADPH Levels | TEX Cells | ~50% reduction | [1] |

| Clonogenic Growth | Primary AML Progenitors (at 3 µM) | Significant Reduction | [1][8] |

| Normal Hematopoietic Progenitors (at 3 µM) | No Effect | [1][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Preparation: Culture AML cells (e.g., TEX, OCI-AML2, or primary patient samples) to a density of 0.5-1.0 x 10^6 cells/mL. Treat cells with desired concentrations of this compound or vehicle control for 24-72 hours.

-

Harvesting: Transfer cells to 1.5 mL microcentrifuge tubes or flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to determine the rate of mitochondrial respiration fueled by the oxidation of exogenous fatty acids.

-

Principle: The Seahorse XF Analyzer measures real-time changes in the concentration of dissolved oxygen in a transient microchamber. By providing long-chain fatty acids (e.g., palmitate) as the primary fuel source, the OCR can be directly attributed to FAO.

-

Protocol:

-

Cell Seeding: Seed AML cells into an XF cell culture microplate at an optimized density and allow them to adhere/settle.

-

Sensor Cartridge Hydration: Hydrate the XF sensor cartridge with XF Calibrant overnight in a 37°C non-CO2 incubator.

-

Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed FAO Assay Medium (e.g., KHB supplemented with glucose, L-carnitine, and HEPES). Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. This typically includes:

-

Port A: Palmitate-BSA conjugate (or BSA control).

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

-

This compound or vehicle is added to the assay medium prior to the start of the run. Etomoxir, a known CPT1 inhibitor, can be used as a positive control for FAO inhibition.

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent OCR changes to determine FAO-dependent respiration and mitochondrial fitness.

-

Clonogenic (Colony-Forming Cell) Assay

This assay assesses the ability of single progenitor cells to proliferate and form colonies, serving as a measure of the functional integrity of the stem and progenitor cell compartment.

-

Principle: Cells are plated in a semi-solid medium (e.g., methylcellulose) containing growth factors that support the proliferation and differentiation of hematopoietic progenitors. The number of colonies formed after incubation reflects the number of viable colony-forming cells (CFCs) in the original sample.

-

Protocol:

-

Cell Treatment: Treat primary AML cells or normal hematopoietic cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.

-

Cell Plating: Wash the treated cells and resuspend them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

-

Culture Preparation: Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO).

-

Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Enumeration: Using an inverted microscope, count the number of colonies (typically defined as aggregates of >40 cells).

-

Data Analysis: Compare the number of colonies in the this compound-treated group to the vehicle-treated control group to determine the effect on clonogenic potential.

-

Experimental & Drug Development Workflow

The evaluation of a compound like this compound follows a logical progression from initial discovery to preclinical validation.

Caption: Workflow for this compound: from initial screen to preclinical validation for AML therapy.

Conclusion and Future Directions

This compound represents a highly promising, targeted therapeutic strategy for AML. By selectively targeting a metabolic vulnerability (fatty acid oxidation) in leukemia stem cells, it induces apoptosis while demonstrating a favorable safety profile with minimal impact on normal hematopoietic cells.[2][4][5] The well-defined mechanism of action, supported by robust quantitative data, provides a strong foundation for its continued development. Future research and clinical trials will be critical to translating this potent, naturally derived compound into a novel therapy for AML patients.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Targeting Mitochondria with this compound Induces Selective Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Clonogenic assays improve determination of variant allele frequency of driver mutations in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Avocatin B on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a natural lipid derived from the fruit of the avocado (Persea americana). Emerging research has highlighted its potent and selective cytotoxic activity against cancer cells, particularly acute myeloid leukemia (AML) cells, while sparing normal hematopoietic stem cells. This selective action is primarily mediated through the modulation of mitochondrial function, positioning this compound as a promising candidate for targeted cancer therapy and metabolic disease research. This technical guide provides an in-depth overview of the biological activity of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death in various cancer cell lines.

| Cell Line | Cancer Type | EC50 (µM) | 95% CI |

| TEX | Acute Myeloid Leukemia (AML) | 1.271 | 0.5100 to 2.032 |

| KG1A | Acute Myeloid Leukemia (AML) | 25.43 | 23.49 to 27.36 |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 25.20 | 24.18 to 26.22 |

| JURKAT | T-cell Leukemia | 9.974 | 8.028 to 11.92 |

| Primary AML Cells | Acute Myeloid Leukemia (AML) | 1.5 - 5.0 | Not Reported |

Table 1: Summary of EC50 values for this compound in a panel of leukemia cell lines. Data was obtained from a high-throughput screen where cells were incubated with this compound for 72 hours and viability was measured by the MTS assay.[1]

| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation |

| TEX | Acute Myeloid Leukemia (AML) | 3.10 | ± 0.14 |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 11.53 | ± 3.32 |

Table 2: IC50 values for Avocadyne, a component of this compound, in AML cell lines.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mitochondrial fatty acid oxidation (FAO).[2][3][4][5][6] This metabolic disruption leads to a cascade of events culminating in cancer cell death.

Inhibition of Fatty Acid Oxidation (FAO)

This compound targets and inhibits key enzymes involved in the transport and oxidation of fatty acids within the mitochondria. Mechanistic investigations have revealed that the cytotoxicity of this compound is dependent on its localization to the mitochondria.[1][2][4][6][7] Cells lacking functional mitochondria are insensitive to this compound.[1][2][6][7]

The primary molecular target identified is Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][6][7] this compound's activity is abolished in leukemia cells with reduced CPT1 expression.[6]

Additionally, research suggests that this compound may also inhibit Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , an enzyme critical for the initial step of β-oxidation of very-long-chain fatty acids.[8] Leukemia cells often exhibit an overexpression of VLCAD, making it a potential therapeutic target.[8]

Downstream Effects of FAO Inhibition

The inhibition of FAO by this compound triggers a series of downstream events that collectively contribute to its cytotoxic effects:

-

Decreased NADPH Levels: The inhibition of FAO leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[2][4][5][6] NADPH is a critical reducing equivalent required for various cellular processes, including the regeneration of the primary intracellular antioxidant, glutathione (B108866) (GSH).

-

Increased Reactive Oxygen Species (ROS): The depletion of NADPH and the disruption of mitochondrial electron transport chain function result in an accumulation of reactive oxygen species (ROS).[2][3][5][6] This increase in oxidative stress overwhelms the cell's antioxidant capacity, leading to cellular damage.

-

Induction of Apoptosis: The elevated levels of ROS trigger a ROS-dependent apoptotic cascade.[2][3][5][6] This programmed cell death is characterized by the release of mitochondrial proteins, including apoptosis-inducing factor (AIF) and cytochrome c, into the cytoplasm.[2][6] The release of these factors activates downstream caspases, leading to the execution of apoptosis.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in inducing apoptosis.

Caption: General experimental workflow for assessing this compound's activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed leukemia cells (e.g., TEX, KG1a, OCI-AML2) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 values using non-linear regression analysis.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with this compound (e.g., 10 µM) or a known FAO inhibitor like etomoxir (B15894) (e.g., 40 µM) for a specified time.

-

Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine, and palmitate-BSA.

-

Seahorse Analysis: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and maximal respiration in the presence of fatty acid substrates.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Reactive Oxygen Species (ROS) Detection Assay

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired duration.

-

Loading with DCFDA: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

NADPH Level Measurement

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells using an appropriate buffer.

-

Assay: Use a commercially available NADPH assay kit that utilizes an enzymatic cycling reaction.

-

Measurement: Measure the absorbance or fluorescence at the recommended wavelength.

-

Data Analysis: Calculate the NADPH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

This compound demonstrates significant and selective anti-cancer activity, particularly against AML, by targeting mitochondrial fatty acid oxidation. Its ability to inhibit CPT1 and potentially VLCAD leads to a metabolic crisis in cancer cells, characterized by decreased NADPH levels, increased ROS production, and subsequent apoptosis. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. jebms.org [jebms.org]

- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 3. This compound Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Avocado Compound May Help Fight Obesity and Diabetes | Sci.News [sci.news]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Avocatin B: A Targeted Inhibitor of Fatty Acid Oxidation with Therapeutic Potential in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of this compound's primary mechanism of action: the inhibition of fatty acid oxidation (FAO). It details the molecular pathways affected, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and provides visual representations of its cellular effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A growing body of evidence suggests that leukemic stem cells (LSCs), a subpopulation of cells within the leukemic clone, are responsible for disease initiation, maintenance, and relapse. These LSCs often exhibit distinct metabolic profiles compared to their healthy hematopoietic counterparts, presenting a potential therapeutic window. One such metabolic dependency is an increased reliance on fatty acid oxidation for energy production and survival.

This compound has been identified as a potent and selective inhibitor of FAO in AML cells.[1][2] It demonstrates cytotoxicity against AML blasts and, crucially, targets leukemia stem cells while sparing normal hematopoietic stem cells.[1][2] This selectivity underscores its potential as a novel therapeutic strategy in AML.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its anti-leukemic effects by disrupting mitochondrial fatty acid oxidation. This process is initiated by its transport into the mitochondria, a step that is dependent on the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[3] Once inside the mitochondria, this compound is thought to inhibit key enzymes in the FAO pathway, with evidence pointing towards the very-long-chain acyl-CoA dehydrogenase (VLCAD) as a direct target.[4]

The inhibition of FAO by this compound leads to a cascade of downstream cellular events:

-

Decreased NADPH Levels: Fatty acid oxidation is a significant source of the reducing equivalent NADPH, which is crucial for maintaining cellular redox balance and protecting against oxidative stress. This compound treatment leads to a significant reduction in intracellular NADPH levels.[2][5]

-

Increased Reactive Oxygen Species (ROS): The depletion of NADPH compromises the cell's ability to regenerate reduced glutathione (B108866) (GSH), a key antioxidant. This imbalance results in the accumulation of reactive oxygen species (ROS).[6][7]

-

Induction of Apoptosis: Elevated ROS levels inflict damage on cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway.[1][6] This is characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[8]

The selective toxicity of this compound towards AML cells is attributed to their heightened dependence on FAO for survival compared to normal hematopoietic cells.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cytotoxicity of this compound

| Cell Type | Assay | Endpoint | Value | Citation |

| TEX (AML cell line) | MTS Assay | EC50 | 1.5 ± 0.75 µM | [10] |

| Primary AML cells | Annexin V/PI | EC50 | 3.9 ± 2.5 µmol/L | [10] |

| Normal Peripheral Blood Stem Cells | Not specified | Effect on Viability | No effect at concentrations up to 20 µM | [2] |

Table 2: Effects of this compound on Fatty Acid Oxidation and Cellular Metabolism

| Parameter | Cell Type | Treatment | Effect | Citation |

| Oxygen Consumption (FAO) | Leukemia cells | 10 µM this compound | >40% reduction | [2][5] |

| NADPH Levels | Leukemia cells | Not specified | 50% reduction | [2][5] |

| Glucose Oxidation | C2C12 myotubes | Not specified | 15% improvement | [11] |

| Insulin Sensitivity | C2C12 myotubes | Not specified | 25% enhancement | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in AML cells.

Caption: Signaling pathway of this compound in AML cells.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on AML cells.

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability and Apoptosis Assays

-

MTS Assay for Cell Viability:

-

Seed AML cells (e.g., TEX, OCI-AML2) in a 96-well plate at a density of 1.5 x 10^4 cells/well.

-

Treat cells with varying concentrations of this compound (or vehicle control) for 72 hours.

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat AML cells with this compound for the desired time points.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)

-

Seed AML cells in a Seahorse XF Cell Culture Microplate at an appropriate density.

-

Allow cells to adhere overnight.

-

The following day, replace the culture medium with XF Base Medium supplemented with L-glutamine, carnitine, and palmitate-BSA or a control substrate.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

-

Analyze the oxygen consumption rate (OCR) to determine the rate of fatty acid oxidation. A decrease in OCR in the presence of this compound indicates inhibition of FAO.[2][5]

Measurement of NADPH and Reactive Oxygen Species (ROS)

-

NADPH Measurement:

-

Treat cells with this compound.

-

Lyse the cells and measure NADPH levels using a commercially available fluorimetric or colorimetric assay kit (e.g., Amplite™ Fluorimetric NADP/NADPH Ratio Assay Kit) according to the manufacturer's instructions.

-

Normalize NADPH levels to the total protein concentration of the cell lysate.

-

-

ROS Detection:

-

Treat cells with this compound.

-

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA) or dihydroethidium (B1670597) (DHE).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Clonogenic Assay (Colony-Forming Cell Assay)

-

Treat primary AML cells or cell lines with this compound (e.g., 3 µM) for 24-48 hours.

-

Wash the cells to remove the compound.

-

Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) at a low density (e.g., 1,000-10,000 cells/dish).

-

Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere for 10-14 days.

-

Enumerate colonies (defined as clusters of >40 cells) using a microscope.

-

Compare the number of colonies in the this compound-treated group to the vehicle-treated control to determine the effect on the clonogenic potential of leukemia-initiating cells.[4]

Conclusion and Future Directions

This compound represents a compelling example of a natural product with potent and selective anti-cancer activity. Its mechanism of action, centered on the inhibition of fatty acid oxidation, exploits a key metabolic vulnerability in acute myeloid leukemia cells, particularly leukemia stem cells. The preclinical data strongly support its further investigation as a therapeutic agent.

Future research should focus on:

-

Clinical Trials: Phase I clinical trials have been conducted to assess the safety of this compound in humans.[7] Further clinical evaluation in AML patients is a critical next step.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in patient stratification and personalized medicine approaches.

-

Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for optimizing its clinical use.

References

- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. US20170304251A1 - Avocado-derived lipids for use in treating leukemia - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Mitochondria with this compound Induces Selective Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Immuno-metabolism to Improve Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2016054746A1 - Avocado-derived lipids for use in treating leukemia - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Avocatin B: A Deep Dive into its Pharmacological Properties and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avocatin B, a unique mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a bioactive compound derived from the fruit of the avocado (Persea americana). Initially identified for its potent anticancer activity, particularly against acute myeloid leukemia (AML), subsequent research has unveiled its significant therapeutic potential in metabolic diseases such as diabetes and obesity. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising natural compound.

Core Pharmacological Properties

This compound's primary mechanism of action is centered on the modulation of mitochondrial metabolism. It acts as a potent inhibitor of fatty acid oxidation (FAO), a critical energy production pathway for certain cancer cells and a key player in metabolic dysregulation.[1][2]

Anticancer Effects

In the context of oncology, particularly AML, this compound demonstrates selective cytotoxicity towards cancer stem cells while sparing normal hematopoietic stem cells.[3][4] This selectivity is attributed to the metabolic reprogramming observed in leukemia cells, which exhibit a heightened dependence on FAO for survival.[5]

The proposed mechanism for its anti-leukemia activity involves the following key steps:

-

Mitochondrial Accumulation: this compound accumulates within the mitochondria of leukemia cells.

-

Inhibition of Fatty Acid Oxidation (FAO): It directly inhibits FAO, with a specific target identified as very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme overexpressed in AML cells.[4][5]

-

Depletion of NADPH and Increased Oxidative Stress: The inhibition of FAO leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial molecule for regenerating the primary intracellular antioxidant, glutathione (B108866) (GSH).[3][6] This depletion of antioxidant capacity results in a significant increase in reactive oxygen species (ROS).[3]

-

Induction of Apoptosis: The excessive ROS production triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to programmed cell death.[3]

Metabolic Effects

In the realm of metabolic diseases, this compound has shown promise in improving insulin (B600854) sensitivity and glucose tolerance.[7][8][9] In models of diet-induced obesity, it has been observed to counter the detrimental effects of lipotoxicity in skeletal muscle and pancreatic β-cells.[10]

The key metabolic effects of this compound include:

-

Inhibition of incomplete FAO: In conditions of obesity and diabetes, incomplete FAO in skeletal muscle and the pancreas contributes to insulin resistance. This compound helps to mitigate this by inhibiting FAO.[2]

-

Improved Glucose Metabolism: By inhibiting FAO, this compound promotes a metabolic shift towards glucose oxidation, thereby enhancing glucose utilization and improving insulin responsiveness.[10]

-

Enhanced Insulin Secretion: In pancreatic β-cells, this compound has been shown to improve glucose-stimulated insulin secretion (GSIS).[8]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | TEX (Leukemia) | 3.10 ± 0.14 µM | [11] |

| OCI-AML2 (Leukemia) | 11.53 ± 3.32 µM | [11] | |

| Primary AML Cells | 3.9 ± 2.5 µM | [3] | |

| EC50 (Cytotoxicity) | TEX (Leukemia) | 1.5 ± 0.75 µM | [3] |

| Parameter | Animal Model | Treatment | Result | Reference |

| Weight Gain | Diet-Induced Obese Mice | This compound in high-fat diet for 5 weeks | Significantly less weight gain compared to control. | [2] |

| Glucose Tolerance | Diet-Induced Obese Mice | This compound (oral, twice weekly for 5 weeks) | Significantly improved glucose tolerance (p < 0.0001). | [8] |

| Insulin Sensitivity | Diet-Induced Obese Mice | This compound (oral, twice weekly for 5 weeks) | Greater insulin sensitivity (p < 0.01). | [8] |

| Fatty Acid Oxidation (FAO) Inhibition) | C2C12 Myotubes | This compound treatment | Complete inhibition of FAO. | [8] |

| Insulin Secretion | Pancreatic β-islet (INS-1) cells | This compound treatment | Stimulated insulin secretion (p < 0.0001). | [8] |

| Study Type | Population | Dosage | Outcome | Reference |

| Phase 1 Clinical Trial (Safety and Tolerability) | Healthy Volunteers | 50 mg or 200 mg daily for 60 days | Well-tolerated with no dose-limiting toxicity. Minor gastrointestinal effects were comparable to placebo. | [7][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis in Leukemia Cells

References

- 1. benchchem.com [benchchem.com]

- 2. Avocado Compound May Help Fight Obesity and Diabetes | Sci.News [sci.news]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. jebms.org [jebms.org]

- 8. naturalhealthresearch.org [naturalhealthresearch.org]

- 9. This compound Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity. | Semantic Scholar [semanticscholar.org]

- 10. This compound Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Avocado-derived avocadyne is a potent inhibitor of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Avocatin B: A Deep Dive into its Initial Studies on Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a unique lipid molecule found in avocados.[1] Emerging research has highlighted its potential as a therapeutic agent, with initial studies focusing on its role in metabolic health, particularly in improving insulin (B600854) sensitivity.[1][2] This technical guide provides an in-depth analysis of the foundational studies investigating the effects of this compound on insulin sensitivity, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Initial studies indicate that this compound's primary mechanism for improving insulin sensitivity lies in its ability to inhibit fatty acid oxidation (FAO) within the mitochondria.[1][3] In states of obesity and insulin resistance, elevated levels of free fatty acids lead to increased FAO, which can result in the accumulation of toxic lipid intermediates and reactive oxygen species (ROS), impairing insulin signaling.[4] By inhibiting FAO, this compound is proposed to shift the cellular metabolic preference from fat to glucose oxidation, thereby enhancing glucose utilization and improving insulin responsiveness in key metabolic tissues such as skeletal muscle and pancreatic β-cells.[2][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from initial in-vivo, in-vitro, and human clinical studies on this compound.

Table 1: In-Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model[4]

| Parameter | High-Fat Diet (HFD) - Vehicle | High-Fat Diet (HFD) + this compound (100 mg/kg) | p-value |

| Body Weight (g) | 45.2 ± 1.5 | 40.8 ± 1.2 | < 0.05 |

| Gonadal Fat Pad Weight (g) | 2.1 ± 0.2 | 1.6 ± 0.1 | < 0.05 |

| Mesenteric Fat Pad Weight (g) | 1.2 ± 0.1 | 0.8 ± 0.1 | < 0.05 |

| Glucose Tolerance Test (AUC) | 2850 ± 250 | 1950 ± 200 | < 0.001 |

| Insulin Tolerance Test (AUC) | 1850 ± 150 | 1300 ± 100 | < 0.01 |

| HOMA-IR Index | 12.5 ± 1.8 | 7.2 ± 1.1 | < 0.05 |

| Plasma Free Fatty Acids (mmol/L) | 0.85 ± 0.1 | 1.2 ± 0.15 | < 0.001 |

| Plasma Triacylglycerols (mmol/L) | 1.4 ± 0.2 | 2.1 ± 0.25 | < 0.001 |

Data are presented as mean ± SEM. AUC: Area Under the Curve. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 2: In-Vitro Effects of this compound on C2C12 Myotubes and INS-1 (832/13) Pancreatic β-Cells[4]

| Parameter | Cell Line | Control | Palmitate (PA) | PA + this compound (25 µM) |

| Fatty Acid Oxidation (% of Control) | C2C12 | 100 | 250 ± 20 | 120 ± 15 |

| Glucose Oxidation (% of Control) | C2C12 | 100 | 60 ± 8 | 95 ± 10 |

| pAkt (Ser473) Levels (Fold Change) | C2C12 | 1.0 | 0.4 ± 0.1 | 0.9 ± 0.1 |

| pAMPKα (Thr172) Levels (Fold Change) | C2C12 | 1.0 | 0.7 ± 0.1 | 1.5 ± 0.2 |

| Glucose-Stimulated Insulin Secretion (Fold Change) | INS-1 | 1.0 | 0.5 ± 0.1 | 0.9 ± 0.1 |

Data are presented as mean ± SEM.

Table 3: Phase I Human Clinical Trial - Safety and Tolerability of this compound[3][4]

| Parameter | Placebo | This compound (50 mg/day) | This compound (200 mg/day) |

| Adverse Events | No significant events | No dose-limiting toxicity | No dose-limiting toxicity |

| Total Bilirubin (µmol/L) - Change from Baseline | +0.5 ± 1.0 | +0.3 ± 0.8 | +0.6 ± 1.2 |

| Alanine Aminotransferase (ALT) (U/L) - Change from Baseline | -2 ± 5 | -1 ± 4 | -3 ± 6 |

| Creatinine (µmol/L) - Change from Baseline | +1 ± 3 | +2 ± 4 | 0 ± 5 |

| Creatine Phosphokinase (U/L) - Change from Baseline | +10 ± 25 | +5 ± 20 | +12 ± 30 |

| Body Weight (kg) - Change from Baseline | -0.5 ± 1.5 | -0.8 ± 1.8 | -1.1 ± 2.0 |

| Glycated Hemoglobin (HbA1c) (%) - Change from Baseline | -0.05 ± 0.1 | -0.08 ± 0.12 | -0.1 ± 0.15 |

Data are presented as mean ± SD. The changes in body weight and HbA1c were not statistically significant in this safety and tolerability study.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model[4]

-

Animals: Male C57BL/6J mice.

-

Diet: Mice were fed a high-fat diet (HFD; 60% of calories from lard) for 8 weeks to induce obesity and insulin resistance. A control group received a standard low-fat diet (STD).

-

Treatment: After 8 weeks, HFD-fed mice were randomly assigned to receive either vehicle control or this compound (100 mg/kg body weight) orally twice weekly for 5 weeks.

-

Glucose and Insulin Tolerance Tests (GTT & ITT):

-

GTT: Following a 6-hour fast, mice were intraperitoneally (i.p.) injected with glucose (2 g/kg body weight). Blood glucose was measured at 0, 15, 30, 60, and 90 minutes post-injection.

-

ITT: Following a 4-hour fast, mice were i.p. injected with insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Tissue and Blood Collection: At the end of the study, mice were euthanized, and blood, gonadal, and mesenteric fat pads were collected for analysis.

Cell Culture and In-Vitro Assays[4]

-

Cell Lines: C2C12 mouse myoblasts and INS-1 (832/13) rat pancreatic β-cells were used. C2C12 myoblasts were differentiated into myotubes before experiments.

-

Lipotoxicity Model: Cells were treated with 0.5 mM palmitate conjugated to BSA for 24 hours to induce lipotoxicity.

-

Fatty Acid Oxidation (FAO) Assay:

-

Cells were incubated with [¹⁴C]-palmitate.

-

After incubation, the medium was acidified to trap the released ¹⁴CO₂.

-

The radioactivity of the trapped ¹⁴CO₂ and acid-soluble metabolites was measured by scintillation counting to determine complete and incomplete FAO, respectively.

-

-

Glucose Oxidation Assay:

-

Cells were incubated with [¹⁴C]-glucose.

-

Similar to the FAO assay, ¹⁴CO₂ was trapped and measured to quantify glucose oxidation.

-

-

Western Blotting:

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against pAkt (Ser473), total Akt, pAMPKα (Thr172), total AMPKα, and GAPDH.

-

Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

INS-1 cells were pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer Bicarbonate buffer.

-

Cells were then stimulated with a high-glucose (16.7 mM) buffer.

-

The supernatant was collected, and insulin concentration was measured using a radioimmunoassay (RIA) or ELISA.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound on insulin sensitivity.

Caption: Workflow of initial studies on this compound.

Conclusion

The initial body of research on this compound provides compelling evidence for its potential as a novel agent to improve insulin sensitivity. The in-vivo studies in diet-induced obese mice demonstrate significant improvements in glucose tolerance and insulin sensitivity, accompanied by reduced adiposity.[4][5] In-vitro experiments with skeletal muscle and pancreatic β-cells elucidate a clear mechanism of action involving the inhibition of fatty acid oxidation and a subsequent increase in glucose utilization.[4][6] Furthermore, a phase I clinical trial has established a favorable safety profile for this compound in humans.[3][4]

While these initial findings are promising, further research is warranted. Future studies should focus on long-term efficacy and safety in human populations with insulin resistance and type 2 diabetes. Elucidating the precise molecular targets of this compound and its broader effects on metabolic pathways will be crucial for its development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals interested in advancing the study of this promising natural compound.

References

- 1. This compound Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity. | Semantic Scholar [semanticscholar.org]

- 2. This compound Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jebms.org [jebms.org]

- 4. researchgate.net [researchgate.net]

- 5. naturalhealthresearch.org [naturalhealthresearch.org]

- 6. mdpi.com [mdpi.com]

The Selective Toxicity of Avocatin B: A Mitochondria-Targeted Approach to Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent with demonstrated selective toxicity against cancer cells, particularly acute myeloid leukemia (AML). This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the selective action of this compound. Its unique mechanism, centered on the differential metabolic dependencies of cancer cells, presents a compelling avenue for the development of targeted anticancer therapies.

Core Mechanism: Exploiting a Metabolic Vulnerability

The selective toxicity of this compound is rooted in the distinct mitochondrial metabolism of cancer cells compared to their normal counterparts. Many cancer cells, including AML cells, exhibit an increased reliance on fatty acid oxidation (FAO) for energy production and to maintain redox balance.[1] this compound specifically targets and disrupts this process, leading to a cascade of events culminating in apoptotic cell death, while leaving healthy cells, which are less dependent on FAO, largely unharmed.[2][3]

Mitochondrial Targeting and Inhibition of Fatty Acid Oxidation

This compound, being a lipid-based molecule, readily localizes to the mitochondria.[2] Its primary mechanism of action is the inhibition of key enzymes involved in FAO. Studies have implicated the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix, as a critical step.[4] Cells lacking functional CPT1 have been shown to be insensitive to this compound.[2] More recent research has also identified Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme overexpressed in AML cells, as another direct target of this compound.[5]

Disruption of Redox Homeostasis and Induction of Apoptosis

The inhibition of FAO by this compound has profound consequences on the cancer cell's redox state. The reduction in FAO leads to a significant decrease in the intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[4][6] NADPH is a crucial cofactor for the regeneration of glutathione (B108866) (GSH), the primary antioxidant in the cell.[1] The depletion of NADPH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of overwhelming oxidative stress.[1] This surge in ROS triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF), ultimately leading to programmed cell death.[2][4]

Quantitative Data on the Efficacy and Selectivity of this compound

The cytotoxic effects of this compound have been quantified in various AML cell lines and primary patient samples, demonstrating both potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | EC50 (µM) | 95% Confidence Interval |

| TEX | 1.271 | 0.5100 to 2.032 |

| KG1A | 25.43 | 23.49 to 27.36 |

| OCI-AML2 | 25.20 | 24.18 to 26.22 |

| JURKAT | 9.974 | 8.028 to 11.92 |

| Data sourced from a study on the selective toxicity of this compound in AML cells.[3] |

Table 2: Comparative Efficacy of this compound in Primary AML and Normal Cells

| Cell Type | EC50 (µM) | Observation |

| Primary AML Patient Cells (n=6) | 3.9 ± 2.5 | Demonstrates potent anti-leukemic activity. |

| Normal Peripheral Blood Stem Cells (n=4) | >20 | No significant effect on viability observed. |

| Data indicates the selective nature of this compound's cytotoxicity.[4][6] |

Table 3: Effects of this compound on Cellular Redox Molecules and Oxygen Consumption

| Parameter | Effect | Cell Line | Concentration of this compound |

| NADPH Levels | ~50% reduction | TEX | 10 µM |

| NADH Levels | Decreased | TEX | 10 µM |

| GSH Levels | Decreased | TEX | 10 µM |

| Oxygen Consumption Rate | >40% reduction in fatty acid oxidation-driven OCR | TEX | 10 µM |

| These findings highlight the profound metabolic disruption caused by this compound in AML cells.[4][6] |

Visualizing the Molecular Pathway and Experimental Workflow

To elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Targeting Mitochondria with this compound Induces Selective Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. jebms.org [jebms.org]

- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

Avocatin B and Its Impact on Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML). Its mechanism of action is intrinsically linked to the modulation of cellular metabolism, leading to a significant impact on the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences ROS generation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The primary mode of action involves the inhibition of mitochondrial fatty acid oxidation (FAO), leading to a cascade of events that culminates in ROS-dependent apoptosis in susceptible cells. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar metabolic inhibitors.

Core Mechanism: Inhibition of Fatty Acid Oxidation and ROS Induction

This compound selectively targets and eliminates cancer cells, particularly AML cells, by disrupting their mitochondrial metabolism.[1][2] Unlike healthy cells, many cancer cells exhibit a heightened dependence on fatty acid oxidation (FAO) for energy production and survival.[1][3] this compound exploits this metabolic vulnerability.

The central mechanism involves the inhibition of a key enzyme in the FAO pathway, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .[1][2][4] By inhibiting VLCAD, this compound effectively halts the breakdown of long-chain fatty acids within the mitochondria.[4][5] This disruption has two major downstream consequences that directly impact ROS homeostasis:

-

Decreased NADPH Production: Fatty acid oxidation is a significant source of the reducing equivalent NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[3][6][7] NADPH is a critical cofactor for antioxidant enzymes, such as glutathione (B108866) reductase, which are essential for neutralizing ROS and mitigating oxidative stress.[2][8] By inhibiting FAO, this compound leads to a depletion of the cellular NADPH pool.[6][7][8]

-

Increased ROS Accumulation: With diminished NADPH levels, the cell's antioxidant capacity is compromised.[2] This leaves the cell unable to effectively counteract the continuous production of ROS, which are natural byproducts of mitochondrial respiration.[2][3] The resulting accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids.[2][3]

This cascade of events ultimately triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to programmed cell death.[2][6] This selective targeting of cancer cells, which are often already under high oxidative stress, while sparing normal cells with more robust metabolic flexibility, underscores the therapeutic potential of this compound.[1][6]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to increased ROS and apoptosis.

Quantitative Data

The following tables summarize the quantitative data reported in the literature regarding the efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in AML and Normal Cells

| Cell Type | EC50 (µM) | Reference |

| Primary AML Cells | 1.5 - 5.0 | [9] |

| Normal Peripheral Blood Stem Cells | > 20 | [9] |

| TEX (AML cell line) | 3.10 ± 0.14 | [10] |

| OCI-AML2 (AML cell line) | 11.53 ± 3.32 | [10] |

Table 2: Effect of this compound on Clonogenic Growth of AML and Normal Cells

| Cell Type | Treatment | Clonogenic Growth Inhibition | Reference |

| Primary AML Progenitor Cells | 3 µM this compound | Significant reduction | [9] |

| Normal Hematopoietic Stem Cells | 3 µM this compound | No significant effect | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on ROS production and related cellular processes.

Measurement of Intracellular ROS

3.1.1. DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay

This assay is used to measure total intracellular ROS levels.

-

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF. The fluorescence intensity is proportional to the amount of ROS.

-

Protocol for Adherent Cells (96-well plate):

-

Seed 25,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with 100 µL/well of 1X Buffer.

-

Stain the cells by adding 100 µL/well of freshly prepared 20 µM DCFDA solution in 1X Buffer.

-

Incubate the plate for 45 minutes at 37°C in the dark.

-

Remove the DCFDA solution and wash the cells once with 100 µL/well of 1X Buffer or PBS.

-

Add 100 µL/well of 1X Buffer or complete media and treat the cells with the desired concentrations of this compound or controls.

-

Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

-

-

Protocol for Suspension Cells:

-

Collect approximately 1.5 x 10^5 cells per well.

-

Wash the cells once by centrifugation with PBS.

-

Resuspend the cells in 20 µM DCFDA solution at a concentration of 1 x 10^6 cells/mL and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells by centrifugation with 1X Buffer.

-

Resuspend the cells in 1X Supplemented Buffer or complete media to a concentration of 1 x 10^6 cells/mL.

-

Seed 100,000 stained cells per well in a black, clear-bottom 96-well plate.

-

Treat the cells with this compound or controls and measure fluorescence as described above.[11]

-

3.1.2. MitoSOX Red Assay for Mitochondrial Superoxide (B77818)

This assay specifically measures superoxide levels within the mitochondria.

-

Principle: MitoSOX Red is a cell-permeable fluorogenic probe that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.

-

Protocol:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

On the day of the experiment, dilute the stock solution to a working concentration of 3-5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Collect 1 x 10^6 cells by centrifugation and resuspend the pellet in 1 mL of the MitoSOX Red working solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[12]

-

Wash the cells three times with pre-warmed buffer by centrifugation.

-

Resuspend the final cell pellet in 1 mL of buffer.

-

Analyze the fluorescence immediately using a flow cytometer (PE channel) or a fluorescence microscope (Ex/Em ~510/580 nm).[4][12]

-

Experimental Workflow: ROS Measurement

Caption: A generalized workflow for measuring intracellular and mitochondrial ROS.

Assessment of Apoptosis

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Induce apoptosis in your target cells by treating them with this compound for the desired time. Include appropriate controls.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-